molecular formula C9H11B B3189812 Cumyl bromide CAS No. 3575-19-7

Cumyl bromide

Cat. No.: B3189812
CAS No.: 3575-19-7
M. Wt: 199.09 g/mol
InChI Key: WSFSJXBURLJOFD-UHFFFAOYSA-N
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Description

Cumyl bromide, also known as 1-bromo-1-methylethylbenzene, is an organic compound with the molecular formula C₉H₁₁Br. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by a benzene ring substituted with a bromine atom and an isopropyl group.

Mechanism of Action

Target of Action

Cumyl bromide is an alkyl halide . Alkyl halides are known to undergo nucleophilic substitution reactions . The primary target of this compound is likely to be nucleophilic sites in a molecule where it can undergo substitution reactions .

Mode of Action

This compound, like other alkyl halides, can undergo a nucleophilic substitution reaction via an S_N2 mechanism . In this mechanism, a nucleophile attacks the electrophilic carbon atom from the back side, opposite to the leaving group (bromide ion in this case). This backside attack leads to an inversion of the stereochemical configuration at the carbon atom .

Biochemical Pathways

They can react with nucleophiles present in biological systems, potentially affecting various biochemical pathways .

Pharmacokinetics

A study on similar compounds, synthetic cannabinoids cumyl-pica and 5f-cumyl-pica, suggests that in vivo metabolism is prolonged, with parent compounds remaining detectable in plasma 24 hours post-dosing . This suggests that this compound may also have a prolonged metabolic clearance.

Result of Action

The inversion of stereochemical configuration at the carbon atom during the S_N2 reaction could potentially lead to the formation of different stereoisomers .

Action Environment

The action of this compound, like other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the rate of the S_N2 reaction can be influenced by the polarity of the solvent . .

Preparation Methods

Cumyl bromide can be synthesized through several methods. One common synthetic route involves the bromination of cumene (isopropylbenzene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure the selective formation of this compound. Industrial production methods may involve similar bromination processes, often optimized for large-scale production.

Chemical Reactions Analysis

Cumyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Common reagents for these reactions include sodium azide, potassium cyanide, and sodium hydroxide.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base such as potassium tert-butoxide can lead to the formation of cumene.

    Oxidation Reactions: this compound can be oxidized to form cumyl alcohol or cumyl hydroperoxide, depending on the oxidizing agent and reaction conditions.

Scientific Research Applications

Cumyl bromide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Radical Chain Reactions: Due to the stability of the cumyl radical, this compound is used in radical chain reactions for the oxidation of functional groups.

    Material Science: this compound is employed in the preparation of polymers and other materials with specific properties.

Comparison with Similar Compounds

    Benzyl Bromide: C₇H₇Br

    Tert-Butyl Bromide: C₄H₉Br

    Ethyl Bromide: C₂H₅Br

Cumyl bromide’s unique structure and reactivity make it a versatile compound in various chemical and industrial applications. Its ability to form stable carbocations and participate in a wide range of reactions highlights its importance in organic chemistry.

Properties

IUPAC Name

2-bromopropan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSJXBURLJOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301037324
Record name (2-Bromo-2-propanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3575-19-7
Record name (2-Bromo-2-propanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromopropan-2-yl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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